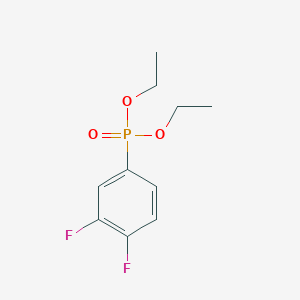

Diethyl (3,4-Difluorophenyl)phosphonate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13F2O3P |

|---|---|

Molecular Weight |

250.18 g/mol |

IUPAC Name |

4-diethoxyphosphoryl-1,2-difluorobenzene |

InChI |

InChI=1S/C10H13F2O3P/c1-3-14-16(13,15-4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4H2,1-2H3 |

InChI Key |

MXZOHFWPGVZUEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC(=C(C=C1)F)F)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 3,4 Difluorophenyl Phosphonate and Its Derivatives

Established Synthetic Routes to Arylphosphonates

The direct formation of the aryl C-P bond is a cornerstone in the synthesis of compounds like diethyl (3,4-difluorophenyl)phosphonate. Key strategies include classical reactions adapted for aromatic systems and modern transition-metal-catalyzed approaches.

Carbon-Phosphorus Bond Formation Strategies (e.g., Michaelis-Arbuzov Reaction)

The Michaelis-Arbuzov reaction is a fundamental and widely used method for forming C-P bonds. jk-sci.comnih.gov Discovered by August Michaelis in 1898 and extensively studied by Aleksandr Arbuzov, this reaction traditionally involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. jk-sci.comwikipedia.org

The mechanism begins with the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic alkyl halide in an SN2 reaction. wikipedia.org This forms a phosphonium (B103445) salt as an intermediate. wikipedia.org In the subsequent step, the displaced halide anion attacks one of the alkyl groups of the phosphite ester, also via an SN2 mechanism, to yield the final pentavalent phosphonate (B1237965) and a new alkyl halide. wikipedia.org

While the classical Michaelis-Arbuzov reaction is highly effective for primary alkyl halides, aryl halides are generally unreactive under these conditions. jk-sci.com To overcome this limitation, several modifications have been developed to facilitate the synthesis of arylphosphonates:

Lewis Acid-Mediated Reaction: The use of Lewis acids can promote the reaction between aryl halides and trialkyl phosphites, enabling the formation of arylphosphonates under milder conditions. organic-chemistry.orgeurekaselect.com

Palladium-Catalyzed Reaction: Palladium catalysts can be employed to facilitate a cross-coupling variant of the Michaelis-Arbuzov reaction between aryl iodides and triaryl phosphites. organic-chemistry.org This method is noted for its mild reaction conditions and excellent tolerance of various functional groups. organic-chemistry.org

Photochemical Michaelis-Arbuzov Reaction: A more recent development uses a photo-active catalyst and light irradiation to generate aryl radicals from aryl halides. nih.gov These radicals then react with phosphites to form the desired arylphosphonates. nih.gov

| Reaction Type | Aryl Substrate | Phosphorus Reagent | Key Conditions | Reference |

|---|---|---|---|---|

| Classical | Aryl Halides (generally unreactive) | Trialkyl Phosphite | High Temperature | jk-sci.com |

| Lewis Acid-Mediated | Arylmethyl Halides | Triethyl Phosphite | Lewis Acid, Room Temperature | organic-chemistry.org |

| Palladium-Catalyzed | Aryl Iodides | Triaryl Phosphites | Pd Catalyst, Water-mediated | organic-chemistry.org |

| Photochemical | Aryl Halides | Trialkyl/Triphenyl Phosphite | Photo-catalyst (e.g., Rhodamine 6G), Blue Light | nih.gov |

Cross-Coupling Approaches (e.g., Copper-Promoted Aryl C-P Bond Formation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-P bonds. While palladium catalysis is common, copper-catalyzed methods have emerged as useful, less toxic, and more economical alternatives. researchgate.net These reactions can couple various phosphorus-containing nucleophiles, such as H-phosphonates, with aryl halides. organic-chemistry.orgresearchgate.net

A general and efficient method involves the use of copper(I) iodide as a catalyst, often in combination with a ligand like N,N'-dimethylethylenediamine and a base such as cesium carbonate. acs.org This system effectively couples aryl halides with dialkyl phosphites to produce the corresponding arylphosphonates in good to excellent yields. acs.org Copper-catalyzed approaches are also effective for the synthesis of aryl(difluoromethyl)phosphonates from aryl iodides. nih.gov This highlights the utility of copper catalysis in preparing fluorinated phosphonate derivatives. nih.gov

More recently, a copper-catalyzed method for the direct oxygen-arylation of dialkyl phosphonates using diaryliodonium salts has been developed. acs.orgorganic-chemistry.org This process proceeds under mild conditions and provides a straightforward route to mixed alkyl aryl phosphonates with high selectivity. acs.orgorganic-chemistry.org

Multi-Component Reactions (e.g., Kabachnik-Fields Reaction)

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. For the synthesis of arylphosphonate derivatives, particularly α-aminophosphonates, the Kabachnik-Fields reaction is paramount. wikipedia.orgnih.gov This reaction is a three-component condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a dialkyl phosphite. wikipedia.orgnih.gov

The reaction can proceed through two main pathways: one involving the initial formation of an imine from the carbonyl and amine, followed by the hydrophosphonylation of the C=N bond, and another involving the formation of an α-hydroxyphosphonate intermediate. nih.govnih.gov The synthesis of α-aryl-α-aminophosphonates has been successfully achieved by reacting benzaldehyde (B42025) derivatives, primary amines, and dialkyl phosphites. researchgate.netresearchgate.net Modern protocols often utilize microwave irradiation, which can accelerate the reaction and, in some cases, eliminate the need for a catalyst. nih.govnih.gov

While the Kabachnik-Fields reaction does not directly yield an unsubstituted arylphosphonate like this compound, it is a critical method for synthesizing its α-amino derivatives, which are important analogues of α-amino acids. wikipedia.org

Functional Group Interconversion and Derivatization Strategies

Beyond the direct formation of the C-P bond, existing phosphonates can be synthesized or modified through the interconversion of functional groups.

Synthesis via α-Hydroxyphosphonate Intermediates

α-Hydroxyphosphonates are versatile intermediates in organophosphorus chemistry. nih.govmdpi.com They are typically synthesized through the Pudovik reaction, which is the addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone. researchgate.netmdpi.com

These intermediates can undergo a variety of transformations to yield other valuable derivatives. nih.gov The hydroxyl group can be readily converted into other functionalities:

O-Alkylation and O-Acylation: Reaction with alkylating or acylating agents yields α-alkoxy- or α-acyloxyphosphonates, respectively. nih.govmdpi.com

Oxidation: Oxidation of the secondary alcohol group leads to the formation of ketophosphonates. nih.gov

Substitution: The hydroxy group can be replaced by a halogen atom or an amino group. nih.gov The nucleophilic substitution with primary or secondary amines is a notable route to α-aminophosphonates, representing an alternative to the Kabachnik-Fields reaction. mdpi.comresearchgate.net

This versatility makes the synthesis and subsequent derivatization of α-hydroxyphosphonates a key strategy for accessing a wide range of functionalized phosphonate compounds. nih.gov

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| O-Acylation | Carboxylic Acid Chlorides | α-Acyloxyphosphonates | mdpi.com |

| Oxidation | Oxidizing Agent | Ketophosphonates | nih.gov |

| Nucleophilic Substitution | Primary/Secondary Amines | α-Aminophosphonates | nih.govmdpi.com |

| Halogenation | Halogenating Agent | α-Halophosphonates | nih.gov |

Halogenation and Fluorination Methodologies (e.g., Introduction of 3,4-Difluoro Functionality)

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties. scripps.edu For a target molecule like this compound, the difluoro functionality could theoretically be introduced either by starting with a pre-fluorinated building block (e.g., 1-bromo-3,4-difluorobenzene) in a C-P bond-forming reaction, or by fluorinating a phenylphosphonate (B1237145) precursor.

Aromatic fluorination is a well-established field, though it can be challenging. Direct electrophilic fluorination of an aromatic ring is one possible route. Another common strategy involves a Sandmeyer-type reaction starting from an appropriately substituted aniline (B41778) (e.g., 3,4-diaminobenzene or a protected version) which can be converted to a diazonium salt and subsequently to the fluoro derivative.

In the context of derivatization, recent advances have focused on the direct fluorination of the phosphonate moiety itself. For example, alkyl phosphonates can be activated with triflic anhydride (B1165640) and N-heteroaromatic bases, which enables a subsequent nucleophilic fluorination at room temperature to form fluorophosphonates (P-F bond). researchgate.netnih.gov While this specific methodology creates a P-F bond rather than a C-F bond on the aromatic ring, it showcases the ongoing development in the selective fluorination of organophosphorus compounds. researchgate.netnih.gov The development of reagents like diethyl fluoronitromethylphosphonate further expands the toolkit for introducing fluorine into molecules via phosphonate chemistry. uochb.cz

Post-Synthetic Modifications of the Phosphonate Ester Group

The diethyl ester groups of this compound are amenable to various post-synthetic modifications, allowing for the generation of derivatives with altered physicochemical properties, such as enhanced water solubility or the potential for further functionalization. Key transformations include complete hydrolysis to the corresponding phosphonic acid, selective partial hydrolysis to the monoester, and transesterification.

Complete Hydrolysis to (3,4-Difluorophenyl)phosphonic Acid:

The full dealkylation of diethyl arylphosphonates to their corresponding phosphonic acids is a common transformation. This is typically achieved under harsh acidic conditions or through milder methods like the McKenna reaction.

Acidic Hydrolysis: Treatment with concentrated strong acids, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), at elevated temperatures effectively cleaves both ethyl ester groups. nih.govnih.gov The reaction proceeds via protonation of the phosphoryl oxygen, followed by nucleophilic attack of a water molecule on the phosphorus center or the ethyl group. While effective, these conditions can be incompatible with sensitive functional groups on the aromatic ring or other parts of the molecule. For instance, the hydrolysis of some α-hydroxybenzylphosphonates has been studied in detail, showing that electron-withdrawing groups on the phenyl ring can facilitate the reaction. nih.gov

McKenna Reaction: A milder and highly efficient alternative for phosphonate dealkylation is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (TMSBr) followed by solvolysis with an alcohol (e.g., methanol) or water. nih.govnih.govresearchgate.net This two-step process first converts the diethyl ester into a bis(trimethylsilyl) ester, which is then readily hydrolyzed to the phosphonic acid. nih.gov The reaction is known for its high yields and compatibility with a wide range of functional groups that are sensitive to strong acids or bases. nih.gov Microwave irradiation can significantly accelerate the silyldealkylation step, often reducing reaction times from hours to minutes. nih.gov For example, the dealkylation of diethyl (bromodifluoromethyl)phosphonate, a structurally related fluorinated phosphonate, required a twofold molar excess of TMSBr and microwave irradiation at 60°C for 1 hour to achieve quantitative conversion. nih.gov

| Method | Reagents/Conditions | Product | General Yields | Reference(s) |

| Acidic Hydrolysis | Concentrated HCl or HBr, reflux | (3,4-Difluorophenyl)phosphonic acid | Good to High | nih.gov, nih.gov |

| McKenna Reaction | 1. TMSBr2. Methanol or Water | (3,4-Difluorophenyl)phosphonic acid | High | nih.gov, nih.gov |

| Microwave-Assisted McKenna Reaction | 1. TMSBr, Acetonitrile, 60°C, MW2. Methanol | (3,4-Difluorophenyl)phosphonic acid | Quantitative | nih.gov |

Selective Mono-hydrolysis and Transesterification:

Selective Mono-hydrolysis: Achieving selective removal of only one ethyl group to form the monoethyl (3,4-difluorophenyl)phosphonate can be challenging. Generally, partial hydrolysis of symmetric diesters can be accomplished under carefully controlled basic conditions, for example, using sodium hydroxide (B78521) in a mixed solvent system like THF-water at low temperatures. organic-chemistry.org The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts can also promote selective monohydrolysis of certain diesters. nih.gov

Transesterification: The ethyl groups of the phosphonate ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction can be catalyzed by acids or bases and is typically driven to completion by using a large excess of the desired alcohol or by removing the ethanol (B145695) byproduct. amazonaws.com For instance, the transesterification of diethyl malonate with benzyl (B1604629) alcohol has been achieved using solid acid catalysts. nih.gov Microwave-assisted transesterification of H-phosphonates and H-phosphinates has also been reported, offering a potentially rapid and efficient method for modifying the ester groups of this compound. mdpi.com

Green Chemistry and Sustainable Synthesis of Fluorinated Phosphonates

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methodologies in organophosphorus chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. Several of these principles have been successfully applied to the synthesis of arylphosphonates, including fluorinated derivatives.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. mdpi.comnih.gov The Michaelis-Arbuzov and Hirao reactions, two of the most common methods for forming the C-P bond in arylphosphonates, have been shown to be significantly accelerated by microwave heating.

A facile one-pot, solvent-free method for the synthesis of fluorine-containing α-amino phosphonates has been developed using microwave irradiation. tandfonline.comtandfonline.com This three-component reaction of a fluorinated aromatic aldehyde, an aniline, and diethyl phosphite proceeds on a silica-gel support and is complete within 10 minutes, affording the products in good yields. tandfonline.com This approach highlights the potential for solvent-free, microwave-assisted synthesis of derivatives of this compound.

Photocatalytic Synthesis:

Visible-light photocatalysis represents a sustainable and increasingly popular strategy for forging C-P bonds under mild conditions. These methods often avoid the need for high temperatures and stoichiometric, often toxic, reagents. Both transition-metal-catalyzed and metal-free photocatalytic systems have been developed for the synthesis of aryl phosphonates.

In one approach, a zinc phthalocyanine (B1677752) catalyst under visible light irradiation mediates the reaction between arylhydrazines and trialkylphosphites to form aryl phosphonates. rsc.org Another green method involves the generation of aryl radicals from aryl halides and potassium thioacetate (B1230152) through the formation of an electron-donor-acceptor (EDA) complex upon photoexcitation. These radicals are then trapped by a trialkylphosphite to yield the corresponding aryl phosphonate. researchgate.net This reaction is performed at room temperature and notably, does not require a transition metal catalyst, external photocatalyst, or oxidant. researchgate.net

Use of Greener Solvents:

Replacing conventional volatile organic compounds (VOCs) with more sustainable solvents is a key principle of green chemistry. While many phosphonate syntheses are performed in traditional solvents, research into greener alternatives is ongoing. For instance, deep eutectic solvents (DES) have been used as a green medium for the preparation of covalent organic frameworks (COFs) which can then be used to support palladium catalysts for Hirao reactions. researchgate.net Additionally, a range of biomass-derived solvents have been shown to be effective media for various carboxylation reactions, suggesting their potential applicability in phosphonate synthesis as well. nih.gov

| Green Chemistry Approach | Reaction Type / Key Features | Substrates | Products | Advantages | Reference(s) |

| Microwave-Assisted | Three-component reaction, Solvent-free, Silica-gel support | Fluorinated aromatic aldehydes, anilines, diethyl phosphite | Fluorinated α-amino phosphonates | Rapid (10 min), good yields, solvent-free | tandfonline.com, tandfonline.com |

| Photocatalytic | Visible light, Zinc phthalocyanine catalyst | Arylhydrazines, trialkylphosphites | Aryl phosphonates | Mild conditions, visible light as energy source | rsc.org |

| Photocatalytic | Visible light, Photocatalyst- and metal-free (EDA complex) | Aryl halides, potassium thioacetate, trialkylphosphites | Aryl phosphonates | Room temperature, no transition metal or external photocatalyst, high selectivity | researchgate.net |

| Greener Solvents | Hirao reaction with Pd-supported catalyst on a COF | Aryl halides, dialkyl phosphites | Aryl phosphonates | Use of Deep Eutectic Solvent (DES) for catalyst preparation, catalyst recyclability | researchgate.net |

Mechanistic Investigations of Diethyl 3,4 Difluorophenyl Phosphonate Syntheses

Detailed Reaction Mechanisms for Carbon-Phosphorus Bond Formation in Arylphosphonates

The formation of the C-P bond in arylphosphonates, including Diethyl (3,4-Difluorophenyl)phosphonate, is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Hirao reaction, which utilizes a palladium catalyst, is a prominent example. researchgate.net

The generally accepted mechanism for the palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite (B83602), such as diethyl phosphite, involves a catalytic cycle:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 3,4-difluorobromobenzene or 3,4-difluoroiodobenzene) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with iodides being more reactive than bromides.

Coordination and Deprotonation: The dialkyl phosphite then coordinates to the palladium(II) center. In the presence of a base, the P-H bond of the phosphite is cleaved, leading to the formation of a phosphonate (B1237965) anion coordinated to the palladium.

Reductive Elimination: This is the key bond-forming step where the aryl group and the phosphonate group are eliminated from the palladium center, forming the desired arylphosphonate and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

An alternative pathway involves the formation of a phosphonium (B103445) intermediate, which then undergoes rearrangement. For instance, a palladium-catalyzed Michaelis-Arbuzov type reaction of triaryl phosphites with aryl iodides has been proposed to proceed through a water-mediated phosphonium intermediate rearrangement, allowing for milder reaction conditions.

Copper-catalyzed reactions provide another avenue for C-P bond formation. These reactions often proceed through a different mechanism, potentially involving high-valent copper(III) species, especially when using diaryliodonium salts as the aryl source. acs.org

Below is a data table summarizing common methods for C-P bond formation in arylphosphonates.

| Reaction Name | Typical Catalyst | Aryl Source | Phosphorus Source | Key Mechanistic Feature |

|---|---|---|---|---|

| Hirao Reaction | Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Aryl Halides (I, Br) | Dialkyl Phosphites | Oxidative addition-reductive elimination cycle |

| Copper-Catalyzed Phosphonylation | Copper(I) or Copper(II) salts | Aryl Halides, Diaryliodonium Salts | Dialkyl Phosphites, Trialkyl Phosphites | May involve Cu(III) intermediates |

| Nickel-Catalyzed Phosphonylation | Nickel(II) salts | Aryl Halides | Trialkyl Phosphites | Formation of Ni(0) active species |

Role of Catalysts and Reagents in Reaction Pathways (e.g., Organocatalysis, Lewis Acid Catalysis)

The choice of catalyst and reagents plays a pivotal role in directing the reaction pathway and influencing the efficiency of the synthesis of this compound.

Palladium Catalysis: In palladium-catalyzed reactions, the choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligands can significantly impact the reaction outcome. For instance, the presence of iodide ions has been shown to accelerate palladium-catalyzed C-P bond-forming reactions of aryl nonaflates. This acceleration may be due to the formation of a more reactive, coordinatively unsaturated Pd(0) complex or through the trans effect of a Pd-I intermediate. nih.gov

Lewis Acid Catalysis: Lewis acids can enhance the rate and selectivity of various organic reactions, including those for C-P bond formation. rsc.org In the context of synthesizing fluorinated phosphonates, Lewis acids can activate the electrophilic partner, making it more susceptible to nucleophilic attack by the phosphorus reagent. For example, in Friedel-Crafts type reactions, a Lewis acid can polarize a C-X bond, facilitating the aromatic electrophilic substitution. Fluorophosphonium cations have been synthesized and shown to act as Lewis acids, with their acidity increasing with more electron-withdrawing substituents on the phosphorus atom. researchgate.netrsc.org

Organocatalysis: Organocatalysis offers a metal-free alternative for the synthesis of phosphonates. Chiral organocatalysts, such as derivatives of proline or cinchona alkaloids, can be employed to achieve asymmetric synthesis of phosphonates. mdpi.com While not directly applied to the synthesis of this compound in the provided literature, the principles of organocatalysis, such as the activation of substrates through the formation of iminium or enamine intermediates, could potentially be adapted for the enantioselective synthesis of related chiral fluorinated phosphonates. nih.gov

The following table outlines the function of different catalyst types in arylphosphonate synthesis.

| Catalyst Type | Example | Role in Reaction Pathway |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂/PPh₃ | Facilitates oxidative addition and reductive elimination in cross-coupling reactions. nih.gov |

| Lewis Acid | AlCl₃, BF₃ | Activates electrophiles, enhances reactivity. rsc.org |

| Organocatalyst | Proline derivatives | Enables asymmetric synthesis through activation of reactants via low-energy pathways. mdpi.com |

Thermodynamic and Kinetic Considerations of Reaction Profiles

The formation of the C-P bond is generally a thermodynamically favorable process. The reaction is often exothermic, driven by the formation of the stable phosphonate product. However, the kinetic barriers can be significant, necessitating the use of catalysts and often elevated temperatures to achieve a reasonable reaction rate.

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is often rate-determining. The strength of the carbon-halogen bond in the aryl halide is a key kinetic factor; C-I bonds are weaker and thus react faster than C-Br bonds. The electronic nature of the aryl halide also plays a role. Electron-withdrawing groups, such as the fluorine atoms in the 3,4-difluorophenyl group, can facilitate the oxidative addition step.

Computational studies on related reactions, such as the Michael reaction leading to phosphonate adducts, have shown that these reactions are typically spontaneous and enthalpy-driven, characterized by negative Gibbs free energy and enthalpy values. researchgate.net

Stereoselectivity and Regioselectivity in Fluorinated Phosphonate Synthesis

Stereoselectivity: While this compound itself is not chiral, the synthesis of related chiral fluorinated phosphonates is an area of significant interest. Achieving high stereoselectivity in these syntheses is a key challenge. Asymmetric catalysis, using either chiral metal complexes or organocatalysts, is the primary strategy for controlling stereochemistry. For example, palladium-catalyzed asymmetric cyclization has been used to synthesize P-chiral biaryl phosphonates with good enantioselectivities. rsc.org The conjugate addition of lithiated difluoromethanephosphonates to nitroglycals has also been shown to be a highly stereoselective method for synthesizing fluorinated aminoglycosyl phosphonates. rsc.org

Regioselectivity: In the synthesis of this compound from a difluorinated benzene (B151609) derivative, regioselectivity is a critical consideration if the starting material has multiple potential reaction sites. For instance, in a palladium-catalyzed cross-coupling with 1-bromo-3,4-difluorobenzene, the reaction is expected to occur exclusively at the carbon-bromine bond, as C-F bonds are generally unreactive under these conditions.

When starting with a difluorobenzene, direct phosphonylation would present a regioselectivity challenge. The directing effects of the two fluorine atoms would influence the position of the incoming phosphonate group. The fluorine atoms are ortho-, para-directing for electrophilic aromatic substitution, but also deactivating. In nucleophilic aromatic substitution, they would activate the ring, with substitution occurring at positions ortho or para to the fluorines. The specific reaction mechanism would dictate the regiochemical outcome.

Advanced Spectroscopic and Structural Characterization of Diethyl 3,4 Difluorophenyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for Diethyl (3,4-Difluorophenyl)phosphonate, including ¹H, ¹³C, ³¹P, and ¹⁹F spectra, as well as 2D correlation spectra, are not available in the reviewed literature.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry and high-resolution mass spectrometry (HRMS) data, including the molecular ion peak and fragmentation pattern for this compound, have not been reported in the available scientific literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Information

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal techniques for elucidating the molecular features of this compound. IR spectroscopy is particularly effective for identifying the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations. UV-Vis spectroscopy, conversely, provides insights into the electronic structure of the molecule, especially the conjugated π-system of the aromatic ring, by examining the absorption of ultraviolet and visible light that promotes electronic transitions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent bonds. Analysis of these bands confirms the presence of the key functional moieties: the phosphonate (B1237965) group (P=O, P-O-C), the difluorinated phenyl ring (C-F, aromatic C=C and C-H), and the ethyl groups (aliphatic C-H). The vibrational frequencies observed for related phosphonate derivatives provide a basis for assigning the expected bands for the title compound. ijariie.com

Key vibrational modes for this compound would include a very strong absorption for the P=O stretching vibration, a hallmark of phosphonate compounds. Strong bands corresponding to the P-O-C and C-O stretching vibrations are also expected. The presence of the 3,4-difluorophenyl group would be confirmed by strong C-F stretching bands and characteristic aromatic C=C stretching vibrations.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | C-H (Phenyl) | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | C-H (Ethyl) | 3000 - 2850 | Medium |

| P=O Stretch | Phosphoryl | ~1250 | Strong |

| C-F Stretch | Aryl Fluoride | 1300 - 1100 | Strong |

| P-O-C Stretch | Phosphonate Ester | 1100 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to exhibit characteristic absorption bands in the ultraviolet region. These absorptions arise from π → π* electronic transitions within the difluorophenyl ring. The substitution of the phenyl ring with two fluorine atoms and a diethyl phosphonate group influences the energy of these transitions, thereby affecting the position and intensity of the absorption maxima (λmax). The spectrum is a key tool for confirming the presence of the aromatic chromophore and studying its electronic properties.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Absorption Region (nm) |

|---|

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov An analysis of a suitable single crystal of this compound would provide unambiguous data on its molecular geometry, conformation, and the intermolecular interactions that govern its crystal packing.

This technique would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This includes the critical parameters of the tetrahedral phosphorus center, the lengths of the P=O, P-C, and P-O bonds, and the geometry of the 3,4-difluorophenyl ring. Such data is invaluable for understanding the steric and electronic effects of the substituents on the molecular structure.

Furthermore, crystallographic analysis reveals the supramolecular architecture, detailing how individual molecules of this compound arrange themselves in the crystal lattice. This includes the identification of any weak intermolecular forces, such as C-H···O or C-H···F hydrogen bonds, or potential π-π stacking interactions between the aromatic rings, which stabilize the solid-state structure. ijcrt.org

Table 3: Crystallographic Parameters Obtainable from X-ray Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths (Å) | The precise distances between atomic nuclei (e.g., P=O, P-C, C-F). |

| Bond Angles (°) | The angles formed between three connected atoms (e.g., O=P-C, F-C-C). |

| Torsion Angles (°) | The dihedral angles defining the molecular conformation. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the elements (carbon, hydrogen, oxygen, phosphorus, fluorine) within a pure sample of this compound. The experimentally determined percentages are then compared against the theoretically calculated values based on its molecular formula, C₁₀H₁₃F₂O₃P. A close agreement between the experimental and theoretical values serves to validate the empirical formula and is a crucial criterion for establishing the purity and identity of the synthesized compound. mdpi.com

The theoretical elemental composition is calculated from the molecular formula and the atomic masses of the constituent elements. For this compound (Molar Mass: 250.18 g/mol ), the expected percentages are detailed in the table below.

Table 4: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 48.01% |

| Hydrogen | H | 5.24% |

| Fluorine | F | 15.19% |

| Oxygen | O | 19.18% |

Computational and Theoretical Studies of Diethyl 3,4 Difluorophenyl Phosphonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed in chemistry and materials science to calculate molecular properties. For a molecule like Diethyl (3,4-Difluorophenyl)phosphonate, DFT calculations, often using hybrid functionals like B3LYP, would provide fundamental insights into its geometry and electronic properties. bhu.ac.in

Molecular Geometry Optimization and Conformer Analysis

Geometry optimization is a fundamental DFT procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable conformation (a conformer) is found. This would yield precise data on bond lengths, bond angles, and dihedral angles for the most stable form of the molecule. bhu.ac.in Given the rotational freedom of the ethyl groups and the phenyl ring, a conformer analysis would be necessary to identify the various possible stable structures and their relative energies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comtaylorandfrancis.comlibretexts.org

HOMO: This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential. A higher HOMO energy suggests a better electron-donating capability. taylorandfrancis.com

LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity. A lower LUMO energy indicates a greater ability to accept electrons. taylorandfrancis.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. taylorandfrancis.com A large gap implies high stability and low reactivity. bhu.ac.in

For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the most probable sites for nucleophilic (HOMO-rich) and electrophilic (LUMO-rich) attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, hyperconjugation, and intramolecular bonding. wisc.edu It transforms the calculated wave function into localized orbitals representing Lewis-like structures (bonds and lone pairs). This analysis provides a quantitative picture of the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. wisc.edu For the target molecule, NBO analysis would reveal key intramolecular interactions, such as the delocalization of electron density from the phenyl ring or oxygen lone pairs to antibonding orbitals within the phosphonate (B1237965) group, and quantify the stabilizing energy associated with these charge transfer events.

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, Vibrational Frequencies via TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). bhu.ac.inresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. researchgate.net Furthermore, standard DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing these theoretical spectra with experimental data is a common method for validating the accuracy of the computational model. researchgate.net

Non-Covalent Interactions and Molecular Stability Analysis

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the electron density to partition a molecule into atomic basins. This approach allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density at specific points, known as bond critical points (BCPs). By analyzing properties like the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs, QTAIM can define the nature and strength of interactions, distinguishing between covalent bonds and weaker non-covalent contacts like hydrogen bonds or van der Waals forces.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method employed to identify and visualize non-covalent interactions (NCIs) within a molecule and in crystal packing. This analysis is based on the relationship between the electron density (ρ) and the reduced density gradient (s). Regions of low electron density and low reduced density gradient typically signify non-covalent interactions.

The RDG analysis allows for the characterization of different types of interactions:

van der Waals interactions: Generally characterized by near-zero values of sign(λ₂)ρ.

Hydrogen bonds: Indicated by negative values of sign(λ₂)ρ.

Steric clashes: Represented by positive values of sign(λ₂)ρ.

For this compound, RDG analysis would be instrumental in elucidating the nature and strength of intramolecular and intermolecular interactions. Intramolecularly, it could reveal weak interactions between the fluorine atoms and adjacent hydrogen atoms. Intermolecularly, in a crystalline state, it would highlight the van der Waals forces, potential weak C-H···O or C-H···F hydrogen bonds, and π-π stacking interactions involving the difluorophenyl ring, all of which govern the crystal packing. A color-mapped isosurface of the RDG would provide a visual representation of these interactions, with different colors indicating the type and strength of the NCIs.

Hirshfeld Surface Analysis and 3D Energy Frameworks

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dnorm (normalized contact distance), shape index, and curvedness, provide detailed insights into the nature and prevalence of intermolecular contacts.

Due to the absence of a published crystal structure and corresponding computational analysis for this compound, a detailed Hirshfeld surface analysis for this specific compound cannot be presented. However, to illustrate the methodology, we can consider the data from a structurally related compound containing a fluorophenyl moiety and diethyl ester groups: diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate. nih.gov In the crystal structure of this analog, Hirshfeld surface analysis revealed the following contributions of intermolecular contacts: nih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | 56.8 |

| O···H/H···O | 22.8 |

| F···H/H···F | 10.7 |

| C···H/H···C | 6.5 |

| C···O/O···C | 1.7 |

| C···C | 1.2 |

| F···O/O···F | 0.2 |

For this compound, a similar analysis would be expected to show significant contributions from H···H, O···H/H···O, and F···H/H···F contacts, reflecting the importance of van der Waals forces and weak hydrogen bonds in the crystal packing. The presence of the difluorinated phenyl ring would also likely lead to C···H/H···C and potential π-π stacking interactions.

Theoretical Exploration of Reaction Mechanisms and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can provide valuable insights into its synthesis and reactivity.

One of the common methods for synthesizing aryl phosphonates is the Hirao reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite (B83602). Theoretical studies on the Hirao reaction mechanism have detailed the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. DFT calculations can be used to determine the geometries and energies of reactants, transition states, and products for each step, thereby identifying the rate-determining step and explaining the observed reactivity and regioselectivity.

Another important reaction is the Arbuzov reaction. DFT studies of the Arbuzov reaction mechanism have elucidated the energetics of the nucleophilic attack of the phosphite on the alkyl halide and the subsequent dealkylation step. chemrxiv.org

For reactions involving this compound as a reactant, for instance, nucleophilic aromatic substitution on the difluorophenyl ring, computational studies could predict the most likely site of attack and the activation energies for different pathways. For example, in the reaction of diethyl trichloro-methyl phosphonate with diphenyl methyl phosphinite, DFT calculations have been used to study the regioselectivity of the reaction, correctly predicting the attack at the chlorine atom. imist.maresearchgate.net Similarly, theoretical explorations of the hydrolysis of phosphonates can provide insights into the stability of these compounds under different conditions.

Structure-Property Relationships Derived from Computational Data

Computational studies are instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). By calculating a range of molecular descriptors for this compound and its analogs, it is possible to build predictive models that correlate these descriptors with various physical, chemical, and biological properties.

Key molecular descriptors that can be calculated using computational methods include:

Electronic Properties:

HOMO-LUMO gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites, which is crucial for predicting reactivity and intermolecular interactions.

Geometric Properties:

Molecular surface area and volume: These descriptors are important for understanding steric effects and transport properties.

Bond lengths, bond angles, and dihedral angles: These parameters define the three-dimensional structure of the molecule, which is fundamental to its activity. For instance, DFT calculations on Diethyl [hydroxy (phenyl) methyl] phosphonate have been used to compare calculated geometric parameters with experimental X-ray diffraction data. researchgate.net

By systematically modifying the structure of this compound in silico (e.g., changing the position of the fluorine atoms or altering the ethyl groups) and calculating these descriptors, it is possible to develop models that predict how these structural changes affect properties such as reactivity, stability, and potential biological activity. These in silico studies can guide the rational design of new phosphonate derivatives with desired properties.

Research on Biological Activities and Structure Activity Relationships Sar of Diethyl 3,4 Difluorophenyl Phosphonate and Analogs

Enzyme Inhibition Potency and Selectivity (e.g., Aminopeptidases N, Protein Tyrosine Phosphatases, DXR, Topoisomerase 1B)

Phosphonates are well-established as effective enzyme inhibitors, largely due to their ability to act as stable mimics of tetrahedral transition states or as isosteric analogues of phosphate substrates. researchgate.net This structural mimicry allows them to bind tightly to the active sites of various enzymes, leading to potent and often selective inhibition. While specific inhibitory data for Diethyl (3,4-Difluorophenyl)phosphonate against enzymes like Aminopeptidases N or Topoisomerase 1B is not extensively detailed in available literature, the activity of related phosphonate (B1237965) esters against other esterases provides a strong basis for their potential. semanticscholar.org For instance, vinyl phosphonate analogs have been identified as sub-nanomolar inhibitors of 3-dehydroquinate synthase, an enzyme crucial in the shikimate pathway of bacteria and plants. mdpi.com

The general mechanism involves the phosphonate moiety interacting with key residues in an enzyme's active site. Organophosphorus compounds, including phosphonate esters, are known to inhibit a wide array of esterases by phosphorylating a serine residue within the active center. semanticscholar.org This process forms a stable, phosphorylated enzyme that is very slowly dephosphorylated, effectively inactivating the enzyme. semanticscholar.org

Mechanistic Insights into Enzyme-Inhibitor Interactions

The inhibitory action of phosphonates is rooted in their specific structural and electronic properties. researchgate.net They serve as effective mimics of the tetrahedral gem-diolate transition state that occurs during peptide bond hydrolysis, making them potent competitive inhibitors of peptidases. researchgate.net The stability of the phosphonate group to hydrolysis, compared to phosphates, allows them to function as stable analogues of highly unstable intermediates like carboxy-phosphates. researchgate.net This strategy has proven successful in developing inhibitors for phosphatases and viral DNA polymerases. researchgate.net The introduction of fluorine atoms onto the molecule, as seen in this compound, can further enhance these interactions by lowering the pKa of the phosphonate, making it a better electronic mimic of a phosphate group at physiological pH. researchgate.net

Antimicrobial Research (e.g., Antibacterial, Antifungal, Antiviral, Antiparasitic)

A significant body of research has been dedicated to the antimicrobial properties of phosphonate derivatives. researchgate.net Analogs such as diethyl benzylphosphonates have demonstrated notable antibacterial activity. nih.govresearchgate.net Studies have shown that modifications to the phenyl ring of these compounds can significantly influence their potency and selectivity against various bacterial strains. nih.gov For example, the introduction of a boronic acid group to a diethyl benzylphosphonate analog was found to greatly improve its antimicrobial activity and selectivity against Escherichia coli. nih.gov This suggests that the 3,4-difluoro substitution on the phenyl ring of the target compound could similarly confer potent antimicrobial properties.

Furthermore, hybrid molecules incorporating a phosphonate group with other bioactive scaffolds, such as quinolines or β-lactams, have been synthesized and evaluated. nih.govcbijournal.com Novel diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative pathogenic strains. cbijournal.com Similarly, the incorporation of a phosphonate group at the C-3 position of 4-CF3-β-lactams has been explored to enhance antibacterial potential. nih.gov

In Vitro Studies on Microbial Strains

In vitro studies have quantified the antimicrobial efficacy of various phosphonate analogs against clinically relevant microbial strains. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests on diethyl benzylphosphonate derivatives revealed high selectivity and activity against E. coli strains K12 and R2. nih.govresearchgate.net Certain derivatives showed cytotoxic activity comparable to or better than commonly used antibiotics like ciprofloxacin and bleomycin. nih.govresearchgate.net Similarly, coumarin α-aminophosphonates demonstrated a strong bactericidal effect at low concentrations against a panel of six pathogenic bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. mdpi.com

Antiproliferative and Cytotoxic Activity in Non-Clinical Cell Line Models

The potential of phosphonate derivatives as anticancer agents has been actively investigated. A series of novel α-aminophosphonates containing a 2-oxoquinoline structure were synthesized and evaluated for their antitumor activities against several human cancer cell lines. nih.gov The results indicated that many of these compounds exhibited moderate to high levels of antiproliferative activity, with several showing more potent inhibitory effects than the standard chemotherapeutic agent 5-fluorouracil (5-FU). nih.gov The mechanism for a representative compound involved cell cycle arrest in the S and G2 phases, accompanied by apoptosis in HeLa cells. nih.gov This highlights the potential of the phosphonate scaffold in designing new anticancer drugs.

Impact of Fluorine Substitution on Bioactivity and Molecular Recognition

Fluorine substitution is a widely used strategy in medicinal chemistry to enhance the biological activity of lead compounds. The introduction of fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. In phosphonates, α-fluoro substitution can lower the pKa, making the phosphonate a better mimic of phosphate's geometric and electronic properties. researchgate.net

In the case of this compound, the two fluorine atoms on the phenyl ring are expected to have a profound impact. Studies on related fluorinated compounds have shown enhanced bioactivity. For instance, the presence of a trifluoromethyl (CF3) group in a coumarin scaffold synergistically increased the antimicrobial activity of α-aminophosphonate analogs. mdpi.com The strong electron-withdrawing nature of fluorine can influence the electronic distribution of the entire molecule, potentially improving its interaction with biological targets. Fluorination is also known to enhance membrane permeability, which could lead to better cellular uptake and efficacy. nih.gov

In Silico Modeling for Biological Targets

Computational methods, including in silico modeling and molecular docking, are invaluable tools for predicting and understanding the interaction of small molecules with biological targets. For phosphonate derivatives, these techniques have been used to predict binding affinities and elucidate potential mechanisms of action. For example, molecular docking simulations of novel diethyl pyridinyl phosphonate derivatives were conducted to assess their potential as antimicrobial agents. researchgate.net The results showed that the synthesized compounds had low binding energies and various interactions within the active sites of key bacterial enzymes like Dihydropteroate synthase and Penicillin-binding proteins. researchgate.net Such studies suggest that these compounds could act as potent enzyme inhibitors. Similar in silico approaches could be applied to this compound to identify its most likely biological targets and to guide the rational design of more potent analogs.

Synthetic Applications and Utility of Diethyl 3,4 Difluorophenyl Phosphonate and Its Derivatives

Intermediate in the Synthesis of Functionalized Organic Molecules

Arylphosphonates are valuable intermediates for the synthesis of a wide variety of functionalized organic molecules. nih.gov Their utility stems from the ability to transform the phosphonate (B1237965) group into other functionalities and its role in directing reactions on the aromatic ring.

One key application of arylphosphonates is in carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, for instance, have been effectively used for the synthesis of arylphosphonates themselves from aryl halides or sulfonates and phosphites. researchgate.netresearchgate.net This methodology suggests that Diethyl (3,4-Difluorophenyl)phosphonate could be synthesized from 3,4-difluorobromobenzene or a related derivative.

Once formed, the phosphonate group can act as a directing group for further functionalization of the aromatic ring. For example, phosphonate-directed ortho C–H borylation of aromatic phosphonates has been reported, providing access to ortho-borylated arylphosphonates. nih.govacs.org These borylated intermediates are highly versatile and can be converted into a range of other functional groups, such as phenols, halides, and nitriles, through subsequent reactions. nih.gov This approach would allow for the synthesis of highly substituted 3,4-difluorophenyl derivatives from this compound.

The following table summarizes potential transformations of this compound into functionalized organic molecules based on analogous reactions of other arylphosphonates.

| Starting Material | Reagents | Product | Reaction Type |

| This compound | 1. Ir catalyst, B2pin2 2. Oxidant (e.g., H2O2, NaOH) | Diethyl (2-hydroxy-4,5-difluorophenyl)phosphonate | C-H Borylation/Oxidation |

| This compound | 1. Ir catalyst, B2pin2 2. CuBr2 | Diethyl (2-bromo-4,5-difluorophenyl)phosphonate | C-H Borylation/Bromination |

| This compound | 1. Ir catalyst, B2pin2 2. Aryl halide, Pd catalyst | Diethyl (2-aryl-4,5-difluorophenyl)phosphonate | C-H Borylation/Suzuki Coupling |

Furthermore, the phosphonate moiety can be cleaved to yield the corresponding phosphonic acid, which has its own unique reactivity and applications.

Precursor for Advanced Organophosphorus Compounds

This compound can serve as a precursor for the synthesis of more complex and advanced organophosphorus compounds. These compounds, such as phosphines and phosphoramidates, are widely used as ligands in catalysis, as well as in materials science and medicinal chemistry. nih.gov

The transformation of arylphosphonates into other phosphorus-containing functional groups is a key strategy in organophosphorus chemistry. For instance, the reduction of arylphosphonates can yield the corresponding phosphines. Arylphosphonates can also be converted to phosphonic dichlorides by reaction with reagents like phosphorus pentachloride or thionyl chloride. These phosphonic dichlorides are versatile intermediates that can be reacted with a variety of nucleophiles, such as alcohols, amines, and organometallic reagents, to generate a wide range of organophosphorus compounds.

The table below illustrates the potential of this compound as a precursor for various advanced organophosphorus compounds.

| Precursor | Reagents | Product Type | Potential Application |

| This compound | 1. PCl5 or SOCl2 2. R2NH | (3,4-Difluorophenyl)phosphonic diamide | Ligand synthesis, flame retardants |

| This compound | 1. PCl5 or SOCl2 2. R'MgBr | (3,4-Difluorophenyl)(dialkyl)phosphine oxide | Intermediate for phosphine synthesis |

| (3,4-Difluorophenyl)phosphine oxide | Silane reducing agent | (3,4-Difluorophenyl)phosphine | Ligand for catalysis |

The synthesis of chiral phosphines, which are crucial ligands in asymmetric catalysis, can also be envisioned starting from arylphosphonates.

Development of Novel Reagents in Organic Synthesis

The unique electronic properties imparted by the 3,4-difluorophenyl group could make this compound and its derivatives valuable in the development of novel reagents for organic synthesis. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the phosphonate group and the aromatic ring.

For example, in the Horner-Wadsworth-Emmons reaction, the electronic nature of the phosphonate ester can affect the stereoselectivity of the olefination. While not directly documented for this compound, fluorinated phosphonates have been utilized in various synthetic transformations. researchgate.net The development of new phosphonate-based reagents for olefination or other transformations is an active area of research.

Derivatives of this compound could also be explored as novel ligands for transition metal catalysis. The electronic tuning of the ligand by the difluorophenyl group could lead to catalysts with improved activity, selectivity, or stability. For example, the synthesis of biarylphosphine ligands from ortho-borylated aryl phosphonates has been demonstrated. nih.gov A similar strategy could be employed with this compound to create novel fluorinated phosphine ligands.

The following table outlines potential areas for the development of novel reagents based on this compound.

| Reagent Class | Potential Modification | Application |

| Horner-Wadsworth-Emmons Reagents | Modification of the phosphonate ester | Stereoselective olefination reactions |

| Organocatalysts | Incorporation of the difluorophenylphosphonate moiety | Asymmetric synthesis |

| Transition Metal Ligands | Conversion to phosphine or phosphoramidite | Cross-coupling reactions, hydrogenation |

The exploration of this compound and its derivatives as building blocks for novel reagents holds promise for advancing the field of organic synthesis.

Future Research Directions for Diethyl 3,4 Difluorophenyl Phosphonate

Advancements in Asymmetric Synthesis and Enantioselective Methodologies

The synthesis of chiral organophosphorus compounds is a field of immense interest due to their potential applications as bioactive molecules and chiral ligands. dntb.gov.uaunl.pt For Diethyl (3,4-Difluorophenyl)phosphonate, the phosphorus atom is prochiral, presenting an opportunity for developing enantiomerically pure forms. Future research will likely focus on catalytic asymmetric methods to prepare C-chiral phosphonates. mdpi.com

Key strategies that warrant investigation include:

Transition Metal Catalysis: The use of chiral transition metal complexes, which have proven effective in the asymmetric synthesis of other organophosphorus compounds, is a promising avenue. mdpi.commdpi.com Catalytic systems based on rhodium, palladium, or copper, combined with chiral phosphine ligands, could facilitate the enantioselective phosphonylation of appropriate precursors. mdpi.com

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in chiral synthesis. unl.ptmdpi.com Chiral Brønsted acids or bifunctional catalysts could be employed to control the stereochemistry of the addition of diethyl phosphite (B83602) to a suitable difluorinated precursor. unl.ptmdpi.com

Biocatalysis: Enzymatic kinetic resolution offers an environmentally friendly approach to obtaining enantiomerically pure compounds. mdpi.com Exploring lipases or other hydrolases for the stereoselective transformation of racemic this compound or its intermediates could yield highly pure enantiomers.

Considerable progress has already been made in the asymmetric synthesis of fluorinated aminophosphonates through methods like catalytic enantioselective reduction and addition reactions. rsc.org These established methodologies provide a solid foundation for developing specific protocols for this compound.

Table 1: Potential Enantioselective Methodologies for this compound

| Methodology | Catalyst/Reagent Type | Potential Advantages | Relevant Precursors |

| Transition Metal Catalysis | Chiral Rhodium or Palladium complexes with ligands like BINAP or DIOP. | High efficiency, broad substrate scope, high enantioselectivity. | 3,4-Difluorohalobenzene and triethyl phosphite. |

| Organocatalysis | Chiral phosphoric acids, bifunctional thiourea or squaramide catalysts. | Metal-free, milder reaction conditions, high enantiomeric excesses. | 3,4-Difluorobenzaldehyde and diethyl phosphite. |

| Biocatalysis | Lipases, esterases, or engineered enzymes. | High stereospecificity, environmentally benign conditions. | Racemic this compound esters. |

Exploration of Novel Bio-Targets and Therapeutic Applications (Non-Clinical)

Phosphonates are recognized as effective mimics of phosphate groups, enabling them to act as inhibitors for enzymes that process phosphate-containing substrates. frontiersin.orgrsc.org The difluorophenyl moiety in this compound can significantly alter its binding affinity and electronic properties, making it a candidate for investigation against various non-clinical biological targets.

Enzyme Inhibition: A primary area of exploration is its potential as an inhibitor of enzymes such as protein tyrosine phosphatases (PTPs) or other enzymes involved in signal transduction pathways. dntb.gov.ua For instance, difluoromethylene phosphonate (B1237965) analogues have been successfully used as metabolically stable tools to study kinase-dependent signaling by mimicking phosphoserine. nih.gov Research could focus on in-vitro screening against a panel of phosphatases and kinases to identify potential inhibitory activity.

Phosphate Mimicry: The compound could be investigated as a non-hydrolyzable analogue in studies of nucleotide-binding proteins. Its structural similarity to natural phosphates, combined with the metabolic stability of the P-C bond, makes it a valuable tool for probing biological systems. frontiersin.orgnih.gov

Antiviral Research: Acyclic nucleoside phosphonates are a well-established class of antiviral drugs. frontiersin.org While this compound is not a nucleoside analogue, its core structure could serve as a fragment for designing novel inhibitors of viral enzymes, such as polymerases or proteases, in non-clinical settings.

The introduction of fluorine atoms can enhance binding affinity and metabolic stability, properties that are highly desirable in the design of enzyme inhibitors. researchgate.netacs.org

Development of Advanced Computational Models for Predictive Design

Computational chemistry provides indispensable tools for predicting the properties of novel compounds and guiding experimental efforts. longdom.org For this compound, developing advanced computational models can accelerate the discovery of its potential applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and related analogues with their biological activity or material properties. longdom.org Such models have been successfully used to predict the toxicity of other phosphonate derivatives by relating quantum chemical descriptors (like HOMO/LUMO energies and molecular volume) to experimental data. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations can be employed to understand the molecule's electronic structure, reactivity, and thermochemical properties. nih.govethz.chresearchgate.net This can help in predicting its behavior in synthetic reactions and its interaction with biological targets or material matrices.

Molecular Docking: To explore its potential as an enzyme inhibitor, molecular docking simulations can be performed. These simulations would model the interaction of this compound with the active sites of various target enzymes, providing insights into binding affinity and mode of action.

A hybrid approach combining experimental techniques with computational studies is essential for a comprehensive understanding of molecular structures, bond energies, and reaction barriers. ethz.ch

Non-Clinical Material Science Applications and Engineering

The unique properties of organophosphorus compounds make them valuable in material science. researchgate.netresearchgate.net this compound could be investigated for several non-clinical material applications.

Flame Retardants: Phosphorus-based compounds, including phosphonates, are widely used as flame retardants in polymers. specificpolymers.comspecialchem.comnih.gov They can act in either the condensed phase (by promoting char formation) or the gas phase (by flame inhibition). nih.govoaijse.com The presence of the aromatic ring and fluorine atoms in this compound may enhance its thermal stability and effectiveness as a flame retardant for engineering plastics like polyamides and polyesters. specificpolymers.comresearchgate.net

Polymer Additives: Beyond flame retardancy, it could be explored as a plasticizer or a modifying agent to enhance the thermal or mechanical properties of polymers. Organophosphorus polymers are of great interest for various applications due to their unique chemical functionality. researchgate.net

Surface Modification: Phosphonates are known to strongly adsorb onto metal oxide surfaces. This property could be exploited for surface engineering applications, such as creating corrosion-resistant coatings or modifying the surface properties of nanoparticles.

Table 2: Potential Material Science Applications and Research Focus

| Application Area | Proposed Function | Key Properties to Investigate | Polymer Systems of Interest |

| Flame Retardancy | Additive flame retardant | Thermal stability, char yield, limiting oxygen index (LOI). | Polyurethanes, Polyesters (PET), Polyamides (PA). |

| Polymer Synthesis | Monomer or modifying agent | Reactivity in polymerization, effect on glass transition temperature. | Epoxy resins, polyphosphoesters. |

| Surface Engineering | Corrosion inhibitor, surface modifier | Adsorption kinetics on metal oxides, film-forming properties. | Steel, aluminum, titanium dioxide surfaces. |

Integration with High-Throughput Screening and Automation in Chemical Research

Modern chemical research increasingly relies on automation and high-throughput methods to accelerate discovery. mdpi.com The future study of this compound would benefit significantly from the integration of these technologies.

Automated Synthesis: Robotic platforms can be used to optimize the synthesis of this compound and create libraries of related analogues. mdpi.com This allows for rapid screening of reaction conditions (catalysts, solvents, temperatures) to maximize yield and purity. Machine learning algorithms can further accelerate this process by predicting reaction outcomes. researchgate.net

High-Throughput Screening (HTS): For exploring biological applications, HTS can be used to rapidly screen the compound against large panels of enzymes or cellular assays to identify potential bio-activity. nih.gov Similarly, its properties as a material additive could be evaluated in a high-throughput manner by incorporating it into various polymer formulations and testing their properties.

Automated Detection and Analysis: The development of automated analytical methods, potentially using electrochemical biosensors, could facilitate rapid and sensitive detection in various matrices, which is crucial for screening and mechanistic studies. researchgate.netresearchgate.netnih.gov

High-throughput methods have been successfully applied to the synthesis of metal phosphonates, demonstrating the feasibility of this approach for accelerating the discovery of novel compounds and optimizing synthesis parameters. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing Diethyl (3,4-Difluorophenyl)phosphonate, and how do reaction conditions influence yield?

Answer: Diarylphosphonates like this compound are typically synthesized via the Michaelis-Arbuzov reaction, where aryl halides react with trialkyl phosphites. Alternative routes include transition-metal-free coupling of aryl halides with phosphonate esters under base or visible-light activation . Key variables affecting yield include:

- Temperature: Higher temperatures (80–120°C) accelerate reaction rates but may increase side reactions.

- Solvent polarity: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.

- Catalyst/base: KCO or CsCO promotes deprotonation in coupling reactions .

Table 1: Representative Reaction Conditions for Analogous Phosphonates

| Substrate | Reaction Conditions | Yield (%) | Purity (GC/NMR) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzyl derivative | KCO, DMF, 100°C, 12h | 85 | >97% | |

| Difluoroalkyl derivative | Reformatsky reaction, 60°C, 8h | 72 | 95% |

Q. How is this compound characterized using spectroscopic techniques?

Answer:

- 31P NMR: Phosphonates exhibit a distinct singlet in the range δ +15 to +25 ppm. For example, diethyl phosphonate derivatives show a peak at δ +18.5 ppm .

- 1H/13C NMR: Ethoxy groups appear as quartets (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for CH), while aromatic protons split based on fluorine coupling (e.g., 3,4-difluorophenyl groups show complex splitting patterns) .

- Mass Spectrometry: Exact mass (CHFOP) is calculated as 260.069 Da, with fragmentation patterns dominated by PO and aryl-F losses .

Q. What safety protocols are critical when handling fluorinated phosphonates in laboratory settings?

Answer:

- Toxicology: Structurally similar phosphonates (e.g., diethyl[[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl]phosphonate) require bacterial reverse mutation (Ames test) and micronucleus assays to assess genotoxicity .

- Exposure Mitigation: Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact due to potential irritancy (as seen in dimethyl phosphonate SDS guidelines) .

- Storage: Store at 2–8°C under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for fluorinated phosphonates?

Answer: Discrepancies in toxicity profiles (e.g., neurotoxicity vs. non-toxicity) may arise from:

- Impurities: Residual aryl halides or solvents (e.g., DMF) in the final product can skew results. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Structural analogs: Compare data with structurally validated compounds (e.g., EFSA-evaluated phosphonates) to isolate substituent-specific effects .

- Assay specificity: Confirm in vitro findings with in vivo models (e.g., rodent micronucleus tests) to rule out false positives .

Q. What strategies optimize the regioselectivity of phosphonate coupling to polyhalogenated aryl substrates?

Answer: Regioselectivity challenges in 3,4-difluorophenyl systems can be addressed via:

- Directed ortho-metalation: Use LiTMP to deprotonate specific positions before phosphonate coupling .

- Electronic effects: Electron-withdrawing fluorine atoms direct nucleophilic attack to the meta position. Adjust base strength (e.g., NaH vs. KOtBu) to modulate reactivity .

- Computational modeling: DFT calculations predict charge distribution on the aryl ring to guide synthetic design .

Table 2: Regioselectivity in Phosphonate Coupling Reactions

| Aryl Substrate | Coupling Position | Yield (%) | Method | Reference |

|---|---|---|---|---|

| 3,4-Difluorophenyl bromide | Para | 68 | Arbuzov reaction | |

| 2,4-Dichlorophenyl iodide | Ortho | 52 | Visible-light activation |

Q. How do fluorinated substituents influence the hydrolytic stability of phosphonate esters?

Answer: Fluorine’s electronegativity enhances stability by reducing electron density at the phosphorus center:

Q. What advanced analytical techniques are required to validate phosphonate purity in complex matrices?

Answer:

- GC-MS with derivatization: Silylate hydroxyl impurities (e.g., hydrolysis byproducts) using BSTFA for enhanced volatility .

- HPLC-ELSD: Detect non-UV-active impurities (e.g., trialkyl phosphites) with evaporative light scattering detection .

- X-ray crystallography: Confirm molecular structure when NMR data are ambiguous (e.g., distinguishing regioisomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.